molecular formula C12H17NO2 B8466619 2-(1-Ethylpropyl)-6-methylisonicotinic acid

2-(1-Ethylpropyl)-6-methylisonicotinic acid

Cat. No.: B8466619
M. Wt: 207.27 g/mol
InChI Key: NNARBBWYMLDTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethylpropyl)-6-methylisonicotinic acid is an organic compound belonging to the class of isonicotinic acids. This compound is characterized by the presence of a 1-ethyl-propyl group and a methyl group attached to the isonicotinic acid core. Isonicotinic acids are known for their applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-6-methylisonicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methyl-isonicotinic acid with 1-ethyl-propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-6-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-ethyl-propyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethylpropyl)-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-propyl)-6-methyl-isonicotinic acid
  • 2-(1-Ethyl-butyl)-6-methyl-isonicotinic acid
  • 2-(1-Ethyl-propyl)-4-methyl-isonicotinic acid

Uniqueness

2-(1-Ethylpropyl)-6-methylisonicotinic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-ethyl-propyl group at the 2-position and the methyl group at the 6-position distinguishes it from other isonicotinic acid derivatives, potentially leading to unique properties and applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methyl-6-pentan-3-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C12H17NO2/c1-4-9(5-2)11-7-10(12(14)15)6-8(3)13-11/h6-7,9H,4-5H2,1-3H3,(H,14,15)

InChI Key

NNARBBWYMLDTNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CC(=C1)C(=O)O)C

Origin of Product

United States

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